molecular formula C14H14O6 B1217355 Diglycidyl phthalate CAS No. 7195-45-1

Diglycidyl phthalate

Cat. No. B1217355
CAS RN: 7195-45-1
M. Wt: 278.26 g/mol
InChI Key: JRPRCOLKIYRSNH-UHFFFAOYSA-N
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Description

Diglycidyl phthalate, also known as Bis(2,3-epoxypropyl) phthalate, is a chemical compound with the molecular formula C14H14O6 . It is characterized by the presence of two glycidyl groups attached to a phthalate backbone .


Molecular Structure Analysis

The molecular structure of Diglycidyl phthalate includes a total of 36 bonds. There are 22 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, 2 aromatic esters, 2 aliphatic ethers, and 2 Oxiranes .


Physical And Chemical Properties Analysis

Diglycidyl phthalate has a molecular weight of 278.25736 g/mol. It has a density of 1.2373 (rough estimate), a boiling point of 341.08°C (rough estimate), a flashing point of 172.9°C, and a vapor pressure of 0.004Pa at 25℃ .

Scientific Research Applications

Environmental Presence and Exposure

Diglycidyl phthalate, along with other phthalates, parabens, and bisphenol A diglycidyl ether (BADGE), has been detected in indoor dust samples in Vietnam. This study highlights the environmental presence and potential human exposure to these compounds through dust ingestion. The findings indicate widespread environmental distribution and raise concerns about the health implications of long-term exposure to diglycidyl phthalate and similar compounds (Tran, Minh, Kumosani, & Kannan, 2016).

Synthesis and Applications in Plastics

Research into the synthesis of diglycidyl phthalate has shown its potential use as a plasticizer for PVC. A study presents a new method for synthesizing alkyl-glycidyl esters of dicarboxylic acids, including diglycidyl phthalate, which could be used to enhance the flexibility and durability of PVC products (Zlatanos & Sagredos, 1990).

Impact on Food Quality

The presence of diglycidyl phthalate in commercial whole milk samples was studied, with a focus on its origin from contact with plastic materials during food processing and storage. This study is important for understanding the migration of such compounds into food products and their potential health effects (Casajuana & Lacorte, 2004).

Curing and Cross-linking in Polymer Science

Diglycidyl phthalate has been studied for its role in the curing process of epoxy and anhydride resins. This research explores its utility in creating highly cross-linked, high-temperature-resistant thermosets, making it valuable in industrial applications (Naumann, Speiser, Schowner, Giebel, & Buchmeiser, 2014).

Kinetic Study in Resin Curing

Another study focused on the kinetic aspects of the curing process of diglycidyl phthalate with different curing agents, providing insights into its chemical behavior and effectiveness in various industrial applications (Ning, 2002).

Safety And Hazards

Diglycidyl phthalate is moderately toxic by ingestion . It is also considered combustible, harmful if swallowed, toxic in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage .

Future Directions

Future research could focus on the development of bio-based alternatives to petroleum-based chemicals for epoxy resins . Additionally, the potential use of Diglycidyl phthalate in self-healing applications could be explored .

properties

IUPAC Name

bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPRCOLKIYRSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37099-12-0
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37099-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10958265
Record name 1,2-Diglycidyl phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diglycidyl phthalate

CAS RN

7195-45-1
Record name 1,2-Bis(2-oxiranylmethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7195-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diglycidyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diglycidyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3-epoxypropyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diglycidyl isophthalate and diglycidyl orthophthalate were prepared by caustic treatment of the products from the catalytic reaction of the corresponding phthalic acid with an excess of epichlorohydrin. Diglycidyl terephthalate was prepared in toluene from terephthaloyl chloride, glycidol, and triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
J Chen, Z Liu, K Wang, J Huang, K Li… - Journal of Applied …, 2019 - Wiley Online Library
Epoxidized castor oil‐based diglycidyl‐phthalate (ECODP) was synthesized and incorporated into poly(vinyl chloride) (PVC) for the first time. The chemical structure of the ECODP was …
Number of citations: 36 onlinelibrary.wiley.com
D Burrows, S Fregert, H Campbell… - Contact Dermatitis, 1984 - Wiley Online Library
… The components TGMDA and odiglycidyl phthalate picked … of the TGMDA and odiglycidyl phthalate in the same way as for … DGEBA, TGMDA and odiglycidyl phthalate do not cross-react…
Number of citations: 78 onlinelibrary.wiley.com
G Lembo, N Balato, F Cusano, A Baldo… - Current topics in contact …, 1989 - Springer
… -diglycidyl phthalate were performed in 18 of the patients. TGMDA, TGPAP and o-diglycidyl phthalate … In addition, they indicate that TGMDA, TGPAP and o-diglycidyl phthalate, which are …
Number of citations: 40 link.springer.com
YC Yuan, MZ Rong, MQ Zhang, GC Yang - Polymer, 2009 - Elsevier
Our earlier work developed epoxy based self-healing composites with embedded dual microcapsules, which contain unreacted epoxy as the polymerizable component and mercaptan …
Number of citations: 108 www.sciencedirect.com
SN Zlatanos, AN Sagredos - Lipid/Fett, 1993 - Wiley Online Library
… In the migration test with olive oil as fat simulant n-octylglycidylphthalate shows the highest migration rates, while isooctylglycidylphthalate and diglycidylphthalate exhibit lower …
Number of citations: 1 onlinelibrary.wiley.com
L Kanerva, R Jolanki, T Estlander… - Dermatology, 2000 - karger.com
… diglycidyl phthalate [5, 7], which is another chemical that does not cross-react with TGMDA, TGPAP and DGEBA. Our patient was negative to o- diglycidyl phthalate. … - diglycidyl phthalate …
Number of citations: 25 karger.com
SN Zlatanos, AN Sagredos - Journal of the American Oil …, 1990 - Wiley Online Library
… By mixing the fractions 1-20 and evaporation of the solvent 9.1 g of diglycidyl phthalate 3e is obtained, with a 36% yield {Table 2). The above procedure was repeated and yielded a …
Number of citations: 11 aocs.onlinelibrary.wiley.com
SR Sandler, FR Berg - Journal of Chemical and Engineering Data, 1966 - ACS Publications
… Diglycidyl phthalate and diglycidyl terephthalate are described in detail in a procedure (2, 8) which recommends addition of theacid chloride to a mixture of glycidol in the presence of …
Number of citations: 9 pubs.acs.org
AN Zelenetskii, OB Salamatina, NP Zaitseva… - Polymer Science …, 1983 - Elsevier
… It was shown that the second eater group of diglycidyl phthalate has an activating effect on anunolysis. The ortho-substituent ht the aromatic amine reduces the effect of mono-cyclization …
Number of citations: 1 www.sciencedirect.com
GM Musgrave, KM Bishop, JS Kim, AC Heiner… - Polymer …, 2023 - pubs.rsc.org
… from (1) Diglycidyl phthalate and (2) Phthalic anhydride, resulting in (3) DGPH-PHA polymer. (B) Degradation of the epoxy-anhydride polymer made from diglycidyl phthalate (DGPH) …
Number of citations: 0 pubs.rsc.org

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